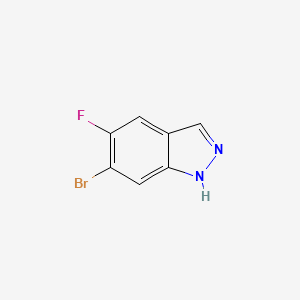

6-Bromo-5-fluoro-1H-indazol

Descripción general

Descripción

6-Bromo-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of bromine and fluorine atoms in the structure of 6-Bromo-5-fluoro-1H-indazole enhances its chemical reactivity and potential biological activity.

Aplicaciones Científicas De Investigación

6-Bromo-5-fluoro-1H-indazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for the development of novel materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: 6-Bromo-5-fluoro-1H-indazole is investigated for its potential therapeutic applications, such as the development of new drugs targeting specific diseases.

Mecanismo De Acción

Target of Action

6-Bromo-5-fluoro-1H-indazole is primarily used as a reactant in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the preparation of histone deacetylase inhibitors . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Cellular Effects

Given its role in the preparation of histone deacetylase inhibitors, it can be inferred that it may influence gene expression and cellular metabolism by modulating the acetylation state of histones .

Molecular Mechanism

It is known to be a reactant in the preparation of histone deacetylase inhibitors . These inhibitors can block the activity of histone deacetylases, leading to an increase in acetylation of histones. This can result in a more relaxed chromatin structure and increased gene expression.

Metabolic Pathways

Given its role in the preparation of histone deacetylase inhibitors, it may be involved in pathways related to histone modification and gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-indazole typically involves the cyclization of substituted hydrazines with ortho-substituted benzaldehydes. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of 6-Bromo-5-fluoro-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-5-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Comparación Con Compuestos Similares

- 5-Bromo-6-fluoro-1H-indazole

- 6-Fluoro-1H-indazole-5-carboxylic acid

- Methyl 6-fluoro-1H-indazole-5-carboxylate

Comparison: 6-Bromo-5-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Overview

6-Bromo-5-fluoro-1H-indazole (CAS No. 1286734-85-7) is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and fluorine atoms at specific positions on the indazole ring. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has demonstrated significant potential in various therapeutic applications, particularly as an inhibitor of cytochrome P450 enzymes and histone deacetylases.

- Molecular Formula : CHBrF N

- Molecular Weight : 215.02 g/mol

- SMILES Notation : Brc1cc2[nH]ncc2cc1F

- XLogP3 : 2.3 (indicating good membrane permeability)

The biological activity of 6-Bromo-5-fluoro-1H-indazole is primarily attributed to its interactions with various biological targets:

- Cytochrome P450 Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Histone Deacetylase Inhibition : It is also utilized as a precursor in the synthesis of histone deacetylase inhibitors, which can influence gene expression by modulating histone acetylation states .

Biological Activities

6-Bromo-5-fluoro-1H-indazole exhibits a range of biological activities, including:

- Anticancer Properties : Research indicates its potential in cancer treatment, particularly through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting its utility in developing new antimicrobial agents .

- Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique halogen substitution in 6-Bromo-5-fluoro-1H-indazole differentiates it from other indazole derivatives. Below is a comparison table highlighting structural similarities and differences with related compounds:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| 5-Bromo-6-fluoro-1H-indazole | 105391-70-6 | 0.92 | Lacks fluorine; different reactivity patterns |

| 6-Bromo-5-fluoro-1-methyl-1H-indazole | 1286734-86-8 | 0.87 | Contains methyl group; alters biological activity |

| 5-Bromo-6-fluoro-3-iodo-1H-indazole | 633335-82-7 | 0.84 | Iodine substitution affects binding affinity |

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-Bromo-5-fluoro-1H-indazole:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited cytochrome P450 enzymes in vitro, indicating its potential for drug-drug interaction studies and pharmacokinetic profiling.

- Anticancer Research : In preclinical models, 6-Bromo-5-fluoro-1H-indazole exhibited significant anticancer effects against various cancer cell lines, leading to further exploration as a candidate for drug development.

- Histone Deacetylase Activity : Research involving histone deacetylase inhibition showed that derivatives of this compound could modulate gene expression linked to cancer progression, highlighting its role in epigenetic regulation .

Propiedades

IUPAC Name |

6-bromo-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGKUXUUBPDMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694199 | |

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-85-7 | |

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.